Methyl linolelaidate

Catalog No.
S1533697
CAS No.
2566-97-4
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linolelaidate

CAS Number

2566-97-4

Product Name

Methyl linolelaidate

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Synonyms

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E), 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide, methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate, methyl linoleate 13-hydroperoxide, (9Z,11E)-, methyl linoleate hydroperoxide

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC

Function and Occurrence:

Methyl linolelaidate (C₁₉H₃₄O₂) is a fatty acid methyl ester, a modified form of linoleic acid (C₁₈H₃₂O₂). It is a naturally occurring compound found in various plants, including Leonurus japonicus and Ageratum conyzoides []. While its specific biological function in these plants remains under investigation, it is believed to play a role in cellular processes and plant defense mechanisms.

Research Applications:

Methyl linolelaidate has gained interest in scientific research due to its potential applications in various fields:

  • Biomarker studies: Researchers have explored the potential of methyl linolelaidate as a biomarker for specific health conditions, particularly those related to lipid metabolism []. However, further research is needed to validate its efficacy as a reliable biomarker.
  • Antimicrobial activity: Some studies have suggested that methyl linolelaidate may possess antimicrobial properties against certain bacterial and fungal species [, ]. However, these studies primarily involve in vitro (laboratory) experiments, and further research is needed to determine its effectiveness and potential applications in real-world settings.
  • Inflammation and immune response: Emerging research suggests that methyl linolelaidate may modulate the immune system and inflammatory processes []. However, the exact mechanisms and potential therapeutic implications require further investigation.
  • Origin: ML is a modified form of linoleic acid, an essential polyunsaturated fatty acid. It's formed naturally during the processing of vegetable oils through processes like deodorization and frying [].
  • Significance: ML has gained research interest due to its potential health effects. Studies suggest it might have negative impacts on cardiovascular health, although the evidence remains inconclusive [, ].

Molecular Structure Analysis

  • ML has a long, straight hydrocarbon chain (19 carbons) with a double bond at the 9th and 12th carbon positions (trans configuration) [, ]. This structure is different from the natural cis configuration of linoleic acid, where the double bonds have a slightly bent shape.
  • The presence of the trans double bonds might affect how the body metabolizes the molecule compared to cis-linoleic acid [].

Chemical Reactions Analysis

  • Synthesis: ML can be obtained through various methods, including:
    • Esterification of linoleic acid with methanol [].
    • Chemical or enzymatic conversion of other fatty acid methyl esters [].
  • Decomposition: Limited information exists on the specific decomposition pathways of ML. However, as a fatty acid ester, it might undergo hydrolysis (reaction with water) to break down into linoleic acid and methanol under acidic or basic conditions [].
  • Other Reactions: ML might participate in typical fatty acid reactions like oxidation and esterification, but specific research on these reactions in the context of ML is lacking.

Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: No data readily available.
  • Solubility: Likely soluble in organic solvents like chloroform and hexane due to its non-polar hydrocarbon chain [].
  • Stability: Presumed to be relatively stable at room temperature under non-acidic or non-basic conditions, similar to other fatty acid methyl esters [].

The mechanism by which ML might influence health is still under investigation. Some hypotheses suggest it might:

  • Compete with linoleic acid for metabolic pathways, potentially affecting the production of beneficial metabolites [].
  • Increase inflammation in the body.

Physical Description

Liquid

XLogP3

6.9

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

JRB7ACQ5NW

Other CAS

2566-97-4
11068-03-4
112-63-0
2462-85-3

Wikipedia

Methyl linolelaidate

Dates

Modify: 2023-08-15
1. A. Lanser et al. “Metabolism of Linoleate versus Linoelaidate in the Laying Hen” Lipids, vol. 13 pp. 103-109, 19782. A. Christy “Thermally Induced Isomerization of Trilinolein and Trilinoelaidin at 250 _C: Analysis of Products by Gas Chromatography and InfraredSpectroscopy” Lipids, vol. 44 pp. 1105-1112, 20093. H.-H. Lo et al. “In vitro activation of mouse skin protein kinase C by fatty acids and their hydroxylated metabolites” Lipids, vol. 29 pp. 547-553, 19944. D. Zapolska-Downar et al. “Trans Fatty Acids Induce Apoptosis in Human Endothelial Cells” Journal of Physiology and Pharmacology, vol. 56 pp. 611-625, 2005

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